N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine
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Overview
Description
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This compound is characterized by a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a methyl group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine involves several steps. One common synthetic route includes the reaction of cyclopropanecarboxylic acid with (3S,4R)-4-methylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Chemical Reactions Analysis
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to influence signaling pathways related to neurotransmission and cellular metabolism .
Comparison with Similar Compounds
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine can be compared with other similar compounds, such as:
N-([(3R,4S)-4-Methylpyrrolidin-3-YL]methyl)cyclopropanamine: This is a stereoisomer with different spatial arrangement of atoms, leading to potentially different biological activities.
N-([(3S,4R)-4-Methylpyrrolidin-3-YL]methyl)pyrrolidine: This compound lacks the cyclopropane ring, which may result in different chemical reactivity and biological properties.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-[[(3S,4R)-4-methylpyrrolidin-3-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1-7-4-10-5-8(7)6-11-9-2-3-9/h7-11H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
WMXHCDXOKJTPPA-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H]1CNC2CC2 |
Canonical SMILES |
CC1CNCC1CNC2CC2 |
Origin of Product |
United States |
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